molecular formula C6H3ClN2OS B8635091 5-Chloro-3-(3-furyl)-1,2,4-thiadiazole CAS No. 887623-89-4

5-Chloro-3-(3-furyl)-1,2,4-thiadiazole

Cat. No. B8635091
CAS RN: 887623-89-4
M. Wt: 186.62 g/mol
InChI Key: NYZYNTVGQDHNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(3-furyl)-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C6H3ClN2OS and its molecular weight is 186.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-3-(3-furyl)-1,2,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-(3-furyl)-1,2,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

887623-89-4

Molecular Formula

C6H3ClN2OS

Molecular Weight

186.62 g/mol

IUPAC Name

5-chloro-3-(furan-3-yl)-1,2,4-thiadiazole

InChI

InChI=1S/C6H3ClN2OS/c7-6-8-5(9-11-6)4-1-2-10-3-4/h1-3H

InChI Key

NYZYNTVGQDHNCH-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=NSC(=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of furan-3-carboximidamide hydrochloride (2.00 g, 13.6 mmol) and perchloromethyl mercaptan (1.47 ml, 13.6 mmol) in dichloromethane (40 ml) was added dropwise a solution of sodium hydroxide (2.72 g, 68.0 mmol) in water (6 ml) under ice-cooling. Then, the reaction mixture was stirred under ice-cooling for 1 hour and at room temperature for 1 hour. The organic layer was separated, washed with water, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1) to give 0.82 g (32.2%) of the desired product as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
32.2%

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